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Adverse Events and Incidence Rates

The table below summarizes the frequency and severity of dermatologic adverse events (dAEs) observed in a

phase I trial of 135 patients [1]:

Dermatologic Adverse
Event (dAE)

All-Grade
Incidence (n=135)

Grade 1
Incidence

Grade 2
Incidence

Grade 3
Incidence

Any dAE 79% (107/135) Information

Missing

Information

Missing

19% (25/135)

Acneiform Rash 33% (45/135) 15% (20/135) 16% (21/135) 3% (4/135)

Maculopapular Rash 27% (36/135) 12% (16/135) 6% (8/135) 9% (12/135)

Pruritus 25% (34/135) 19% (25/135) 5% (7/135) 1% (2/135)

Rash Unspecified 23% (31/135) 13% (18/135) 8% (11/135) 4% (5/135)

Dry Skin 11% (15/135) 10% (13/135) 1% (1/135) 1% (1/135)
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Dermatologic Adverse
Event (dAE)

All-Grade
Incidence (n=135)

Grade 1
Incidence

Grade 2
Incidence

Grade 3
Incidence

Alopecia 10% (14/135) Information

Missing

Information

Missing

Information

Missing

Photosensitivity 3% (4/135) Information

Missing

Information

Missing

Information

Missing

Beyond dAEs, other common treatment-related adverse events from this trial included diarrhea (48%),

fatigue (42%), and nausea (41%) [2] [3]. A dedicated cardiac safety analysis found that Ulixertinib at the

recommended phase 2 dose has a low risk for QT/QTc prolongation [4].

Dose Reduction and Toxicity Management

Formal dose reduction strategies in the identified literature focus primarily on dermatologic events. The

following diagram outlines the management pathway for ERK inhibitor-induced dAEs based on the phase I

trial findings [1]:
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For reference, the adult recommended phase 2 dose (RP2D) established in the trial was 600 mg twice

daily [2] [3]. In the pediatric MATCH trial, the recommended dose was lower, at 260 mg/m²/dose twice

daily [5]. In the expansion cohort of the adult trial, 32% of patients required a dose reduction [2].

Key Considerations for Researchers

dAEs as a Biomarker: The presence of dermatologic adverse events, particularly acneiform rash,
was significantly associated with clinical benefit (Stable Disease or Partial Response) in the phase I

trial [1]. This suggests dAEs may serve as a pharmacodynamic marker of effective MAPK pathway
inhibition.

Proactive Management is Crucial: The study concluded that proactive management of dAEs is
essential to maintain patients' quality of life and allow them to remain on treatment at an effective

dose intensity for maximal clinical benefit [1].
Consult Original Algorithms: The phase I trial proposed formal treatment algorithms for dAEs. For

the most detailed, step-by-step protocols, I recommend consulting the original source document [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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